(2,4-Dimethylphenyl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,4-Dimethylphenyl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone, also known as AZD-9291, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). It is used for the treatment of non-small cell lung cancer (NSCLC) patients with EGFR T790M mutation.
科学的研究の応用
Antimicrobial and Anticancer Agents
Compounds featuring pyrazole derivatives, pyrimidinone analogues, and related structures have been synthesized and evaluated for their potential as antimicrobial and anticancer agents. For instance, novel pyrazole derivatives with oxa/thiadiazolyl, pyrazolyl moieties, and pyrazolo[4,3-d]-pyrimidine derivatives have been shown to exhibit significant antimicrobial and anticancer activity, surpassing that of reference drugs like doxorubicin in certain cases (Hafez, El-Gazzar, & Al-Hussain, 2016).
Antitubercular Activities
Synthesis efforts have also focused on creating pyrimidine-azetidinone analogues with promising in vitro antimicrobial and antituberculosis activity. These compounds are synthesized through the condensation of aromatic amines with N-phenylacetamide, followed by reactions leading to the final azetidinone analogues. Such compounds have shown activity against bacterial and fungal strains and mycobacterium tuberculosis, offering a pathway for designing antibacterial and antituberculosis agents (Chandrashekaraiah et al., 2014).
Chemical Synthesis and Mechanistic Studies
Research into the synthesis and reaction mechanisms of compounds containing azetidinone moieties has yielded new approaches to potentially bioactive compounds. For example, the reaction of 3-(Dimethylamino)-2H-azirines with 2,3-Pyridinedicarboximide has led to the formation of regioisomeric tricyclic adducts, providing new synthetic routes to compounds with herbicidal activity (Obrech et al., 1988).
作用機序
Target of Action
The primary target of (2,4-Dimethylphenyl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone is the retinoid X receptor alpha (RXRα) . RXRα is a nuclear receptor that controls gene expression and plays a key role in the development of cancer .
Mode of Action
This compound interacts with RXRα as an antagonist . It selectively binds to RXRα with submicromolar affinity . This binding inhibits the activity of RXRα, leading to changes in gene expression .
Biochemical Pathways
The interaction of this compound with RXRα affects the retinoid signaling pathway . This pathway is involved in cell differentiation and apoptosis. The compound’s antagonistic action on RXRα leads to the inhibition of 9-cis-RA-induced activity in a dose-dependent manner .
Pharmacokinetics
It has been shown to have potent anti-proliferative activity against human cancer cell lines and low cytotoxic property in normal cells . This suggests that it may have favorable absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The result of the action of this compound is the induction of apoptosis in cancer cells . It induces time- and dose-dependent cleavage of poly ADP-ribose polymerase and significantly stimulates caspase-3 activity, leading to RXRα-dependent apoptosis .
特性
IUPAC Name |
(2,4-dimethylphenyl)-[3-(pyrimidin-2-ylamino)azetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O/c1-11-4-5-14(12(2)8-11)15(21)20-9-13(10-20)19-16-17-6-3-7-18-16/h3-8,13H,9-10H2,1-2H3,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XURNCOFREFSECI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)N2CC(C2)NC3=NC=CC=N3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。